molecular formula C6H6OS B073258 2-Mercaptophenol CAS No. 1121-24-0

2-Mercaptophenol

Cat. No. B073258
CAS RN: 1121-24-0
M. Wt: 126.18 g/mol
InChI Key: VMKYTRPNOVFCGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Mercaptophenol and its derivatives has been a subject of extensive research. One notable method involves the reversible phenol oxidation and reduction in a structurally well-defined 2-Mercaptophenol-α₃C protein. This biomimetic model is tailored for electrochemical studies of phenol oxidation and reduction, emphasizing redox-driven protonic reactions occurring at the phenol oxygen (Tommos et al., 2013). Additionally, efficient synthesis techniques for succinate derivatives using mercaptoalkanols or mercaptophenols have been described, showcasing the versatility of 2-Mercaptophenol in chemical synthesis (Hajinasiri et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Mercaptophenol has been analyzed through various studies, including vibrational spectroscopy and density functional theory (DFT). These studies provide detailed insights into the molecule's structure, predicting IR and Raman spectra, and highlighting its electrostatic potential surface, suggesting hydrogen bond donors and acceptors (Li et al., 2014).

Chemical Reactions and Properties

2-Mercaptophenol undergoes a variety of chemical reactions, leading to the formation of numerous derivatives with diverse chemical properties. For instance, the compound has been used in the synthesis of benzothiophene derivatives through Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols (2011). These reactions underscore the compound's reactivity and its potential in organic synthesis.

Physical Properties Analysis

The physical properties of 2-Mercaptophenol, including its molecular weight, boiling point, and solubility in various solvents, play a crucial role in its application in different chemical processes. Although specific studies focusing solely on the physical properties of 2-Mercaptophenol were not identified in this search, such properties are critical for understanding its behavior in chemical reactions and its applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 2-Mercaptophenol, such as its acidity, basicity, and reactivity towards various reagents, are fundamental to its wide range of applications. Studies like the one conducted by Kaya (2010) on the oxidative polycondensation of [(2-mercaptophenyl)iminomethyl]-2-naphthol provide insights into the compound's reactivity and its potential for forming polymer–metal complexes, showcasing its chemical versatility (Kaya, 2010).

Scientific Research Applications

  • Biomimetic Models for Enzymes : 2-Mercaptophenol-α₃C is used as a biomimetic model for enzymes that utilize tyrosine residues in redox catalysis and multistep electron transfer. It offers a unique system for characterizing phenol-based proton-coupled electron transfer in a low-dielectric and structured protein environment (Tommos et al., 2013).

  • Synthesis of Metal Compounds : Vanadium, cobalt, and nickel compounds synthesized with 2-mercaptophenolate (mp 2- ) exhibit specific structures and properties, indicating its role in complex compound formation (Kang et al., 1990).

  • Vibrational Spectroscopy and Density Functional Theory Studies : 4-Mercaptophenol, a related compound, is used as a model molecule for theoretical and experimental studies of molecule structure, providing insights into vibrational frequencies and molecular electrostatic potential surface calculations (Li et al., 2014).

  • Formaldehyde Vapor Detection : Mercaptophenol-coated piezoresistive cantilevers, including 2-mercaptophenol, have been used for the detection of formaldehyde vapor at room temperature, showing significant potential in environmental monitoring (Seo et al., 2007).

  • Synthesis of Benzoxathiolium Compounds : 2-Substituted 1,3-benzoxathiolium tetrafluoroborates, obtained by reacting o-mercaptophenol with various carboxylic acids and compounds, demonstrate 2-mercaptophenol's role in organic synthesis (Barbero et al., 1986).

  • Heterooctanuclear Cluster Complex Formation : In the synthesis of Co6Ru2(MP)10(PBun3)6, 2-mercaptophenol is used, indicating its utility in complex inorganic syntheses and the study of magnetic properties of such compounds (Chen et al., 1997).

  • Synthesis of Pd(II) Phosphinito–Thiophosphinito Compounds : The reaction of 3-mercaptophenol with diphenylchlorophosphine leads to the formation of non-symmetric phosphinito–thiophosphinito PSCOP pincer complexes, showing its role in organometallic chemistry (Serrano‐Becerra et al., 2010).

Safety And Hazards

2-Mercaptophenol is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKYTRPNOVFCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149906
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptophenol

CAS RN

1121-24-0
Record name 2-Mercaptophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-mercaptophenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
B Kang, L Weng, H Liu, D Wu, L Huang, C Lu… - Inorganic …, 1990 - ACS Publications
… Results and Discussions The reactions of metal chlorides with 2-mercaptophenol have not … These results show that 2-mercaptophenol is a multifunctional ligand in its chelation to …
Number of citations: 58 pubs.acs.org
ZN Chen, WJ Li, BS Kang, MC Hong, ZY Zhou… - Inorganic …, 1997 - ACS Publications
… ), and PBu n 3 (H 2 mp = 2-mercaptophenol, PBu n 3 = tri-n-… as well as bridged by the 2-mercaptophenol ligands in a near-… bridges of the bidentate 2-mercaptophenol ligands in a highly …
Number of citations: 25 pubs.acs.org
XJ Wang, ZF Chen, BS Kang, H Liang, HQ Liu, KB Yu… - Polyhedron, 1999 - Elsevier
… The first report of a compound with 2-mercaptophenol chelation to MoO 2 2 moieties was by … If the amount of H 2 mp was doubled, the excess of 2-mercaptophenol was partially oxidized …
Number of citations: 19 www.sciencedirect.com
JC Shi, TB Wen, Y Zheng, SJ Zhong, DX Wu, QT Liu… - Polyhedron, 1997 - Elsevier
Complexes (Et 4 N) 2 [Pd 2 (mp) 2 (Hmp) 2 ] (1) and [Pd(mpo) 2 ] (2) synthesized from the reactions of palladium chloride with 2-mercaptophenol (H 2 mp) and 2-mercatopyridine N-…
Number of citations: 33 www.sciencedirect.com
C Tommos, KG Valentine, MC Martínez-Rivera… - Biochemistry, 2013 - ACS Publications
… 2-Mercaptophenol-α 3 C serves as a biomimetic model for … This protein contains a covalently modified 2-mercaptophenol-… (i) demonstrates that the synthetic 2-mercaptophenol-α 3 C …
Number of citations: 29 pubs.acs.org
ZN Chen, WJ Li, BS Rang, HX Zhang… - Journal of the …, 1998 - Wiley Online Library
Neutral heterotetranuclear complex Co 3 Fe(mp) 4 (Hmp)(PBu n 3 ) 3 2 (PBu n 3 = tri‐n‐butylphosphine) of 2‐mercaptophenol (H 2 mp) was synthesized in a molar ratio of CoCl 2 :FeCl …
Number of citations: 4 onlinelibrary.wiley.com
ZN Chen, WJ Lp, BS Kang, BM Wu… - Journal of …, 1998 - Taylor & Francis
A neutral mixed-valence tetranuclear complex [Co 4 (mp) 4 (Hmp)(PMe 2 Ph) 3 ] (PMe 2 Ph = dimethylphenylphosphine, H 2 mp = 2-mercaptophenol) was isolated from me reaction of …
Number of citations: 2 www.tandfonline.com
A Casiraghi, E Valoti, L Suigo, A Artasensi… - The Journal of …, 2018 - ACS Publications
… Unexpectedly, working with the tert-butyl derivative at room temperature and stirring for 72 h, as done before, we did not completely convert the 1,2-mercaptophenol into one or both the …
Number of citations: 10 pubs.acs.org
PR Klich, AT Daniher, PR Challen… - Inorganic …, 1996 - ACS Publications
… We also report the synthesis and crystal structure of Na(Ph 4 P)[VO(mp) 2 ]·Et 2 O, a novel oxovanadium (IV) complex of 2-mercaptophenol, as well as the characterization of these …
Number of citations: 82 pubs.acs.org
J Margetínová, P Houserová-Pelcová, V Kubáň - Analytica chimica acta, 2008 - Elsevier
… 389, disc diameter 12.5 cm) was adjusted to a pH value 3 by NaOH and finally 2-mercaptophenol was added. The total concentration of 2-mercaptophenol in extract of sediments and …
Number of citations: 127 www.sciencedirect.com

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